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Abstract
4-Aminonicotinaldehyde, a substituted pyridine derivative, is a valuable building block in

medicinal chemistry and materials science. This technical guide provides a comprehensive

overview of its chemical properties, structural features, and spectroscopic profile. Detailed

information on its synthesis, supported by a representative experimental protocol, is presented.

Furthermore, this document explores the compound's potential biological significance and

outlines a workflow for investigating its bioactivity. All quantitative data is summarized in

structured tables for ease of reference, and logical workflows are visualized using

diagrammatic representations.

Chemical Structure and Identification
4-Aminonicotinaldehyde, systematically named 4-aminopyridine-3-carbaldehyde, possesses

a pyridine ring substituted with an amino group at the 4-position and a formyl (aldehyde) group

at the 3-position.[1] This arrangement of electron-donating (amino) and electron-withdrawing

(aldehyde) groups on the pyridine core imparts unique electronic and chemical properties to

the molecule.

Table 1: Compound Identification
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Identifier Value

IUPAC Name 4-aminopyridine-3-carbaldehyde[1][2]

Synonyms
4-Amino-3-formylpyridine, 4-Amino-pyridine-3-

carboxaldehyde[2][3]

CAS Number 42373-30-8[1][2][3][4][5]

Molecular Formula C₆H₆N₂O[1][2][3][4][5]

Molecular Weight 122.12 g/mol [1][2][3][4][5]

InChI Key GTPZHMGXKZIHKW-UHFFFAOYSA-N[2][4]

SMILES C1=CN=CC(=C1N)C=O[1][2]

Physicochemical Properties
The physical and chemical properties of 4-Aminonicotinaldehyde are summarized in the table

below. These properties are crucial for its handling, storage, and application in various

chemical reactions.

Table 2: Physicochemical Data
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Property Value Source

Melting Point 113-118 °C

Boiling Point 342.2 °C at 760 mmHg

Density 1.264 g/cm³

Appearance Solid (form may vary)
Assumed based on melting

point

Solubility

Information not readily

available, likely soluble in

organic solvents like DMSO

and methanol.

General chemical knowledge

pKa 7.13 [4]

XLogP3 0.476 [4]

Spectroscopic Analysis
The structural elucidation of 4-Aminonicotinaldehyde is supported by various spectroscopic

techniques. The key spectral data are summarized below.

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment of the hydrogen

atoms in the molecule.

Table 3: ¹H NMR Spectral Data
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Chemical Shift (δ, ppm) Multiplicity Assignment

~9.6 Singlet Aldehydic proton (-CHO)

~8.6 Doublet
Proton on the pyridine ring (H2

or H6)

~7.3 Doublet
Proton on the pyridine ring

(H5)

~6.5 Broad Singlet Amino protons (-NH₂)

Note: Predicted chemical shifts based on general values for similar structures. Actual values

may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number and types of carbon atoms present.

Table 4: ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

>190 Aldehydic carbon (C=O)

~160
Pyridine ring carbon attached to the amino

group (C4)

~150 Pyridine ring carbon (C2 or C6)

~130 Pyridine ring carbon (C3)

~110 Pyridine ring carbon (C5)

Note: Predicted chemical shifts based on typical ranges for substituted pyridines. Quaternary

carbons are expected to show weaker signals.[6][7]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in the molecule based on their

vibrational frequencies.

Table 5: Key IR Absorptions

Wavenumber (cm⁻¹) Vibration Functional Group

3400-3200 N-H stretch Amino group (-NH₂)

3100-3000 C-H stretch Aromatic C-H

~2720 C-H stretch Aldehydic C-H

~1700 C=O stretch Aldehyde carbonyl (C=O)

1600-1450 C=C and C=N stretching Pyridine ring

Note: These are characteristic absorption ranges and the exact peak positions can vary.[8][9]

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 6: Mass Spectrometry Data

m/z Interpretation

122 Molecular ion peak [M]⁺

121 Loss of a hydrogen atom [M-H]⁺

93 Loss of the formyl group [M-CHO]⁺

Note: The fragmentation pattern can provide valuable structural information. The loss of CHO is

a characteristic fragmentation for aromatic aldehydes.[3][10][11]

Experimental Protocols: Synthesis of 4-
Aminonicotinaldehyde
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While several synthetic routes to substituted aminobenzaldehydes and nicotinaldehydes exist,

a common approach involves the formylation of an appropriately substituted aniline or

aminopyridine. The following is a representative protocol based on established chemical

principles for the synthesis of aromatic aldehydes.

Reaction Scheme:

A plausible synthetic route could involve the protection of the amino group of 4-aminopyridine,

followed by directed ortho-metalation and formylation, and subsequent deprotection. A simpler,

though potentially lower-yielding, method could be direct formylation.

Detailed Methodology (Vilsmeier-Haack Reaction):

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich

aromatic compounds.

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer,

a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 equivalents)

in anhydrous dimethylformamide (DMF, used as both reagent and solvent) to 0 °C in an ice

bath.

Vilsmeier Reagent Formation: Stir the mixture at 0 °C for 30 minutes to allow for the

formation of the Vilsmeier reagent (chloroiminium salt).

Addition of Starting Material: Dissolve 4-aminopyridine (1 equivalent) in a minimal amount of

anhydrous DMF and add it dropwise to the Vilsmeier reagent solution while maintaining the

temperature at 0 °C.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by

thin-layer chromatography (TLC).

Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice

with vigorous stirring.

Neutralization and Extraction: Carefully neutralize the acidic solution with a saturated

aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic. The

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


product may precipitate out or can be extracted with an organic solvent such as ethyl acetate

or dichloromethane.

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane

and ethyl acetate) to afford pure 4-Aminonicotinaldehyde.

Characterization: Confirm the identity and purity of the final product using the spectroscopic

methods detailed in Section 3.

Biological Activity and Signaling Pathways
While specific signaling pathways involving 4-Aminonicotinaldehyde are not extensively

documented in publicly available literature, its structural motifs are present in various

biologically active molecules. Nicotinaldehyde derivatives have been investigated for a range of

bioactivities.[12] The presence of the aminopyridine scaffold, a known pharmacophore,

suggests potential for interaction with biological targets.

Hypothetical Signaling Pathway Involvement:

Given the structural similarities to other enzyme inhibitors and receptor ligands, 4-
Aminonicotinaldehyde could potentially modulate pathways involved in cellular signaling. For

instance, pyridine-containing compounds have been shown to interact with kinases, and the

aldehyde functionality can react with nucleophilic residues in enzyme active sites.

Investigational Workflow for Biological Activity Screening:

The following diagram illustrates a logical workflow for the initial investigation of the biological

activities of 4-Aminonicotinaldehyde.
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Figure 1. Workflow for Biological Activity Screening
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Figure 1. A logical workflow for screening the biological activity of 4-Aminonicotinaldehyde.
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Safety Information
4-Aminonicotinaldehyde is associated with several hazard classifications. Appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should

be worn when handling this compound. Work should be conducted in a well-ventilated fume

hood.

Table 7: GHS Hazard Statements

Hazard Code Statement

H302 Harmful if swallowed[1][2]

H315 Causes skin irritation[1][2]

H317 May cause an allergic skin reaction[1][2]

H319 Causes serious eye irritation[1][2]

H335 May cause respiratory irritation[1][2]

Conclusion
4-Aminonicotinaldehyde is a functionally rich heterocyclic compound with significant potential

in synthetic chemistry. This guide has provided a detailed overview of its chemical structure,

physicochemical properties, and comprehensive spectroscopic data. The outlined synthetic

protocol and proposed workflow for biological screening offer a solid foundation for researchers

and drug development professionals interested in utilizing this versatile molecule. Further

investigation into its biological activities is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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